ethanebis(thioic S-acid)

Description

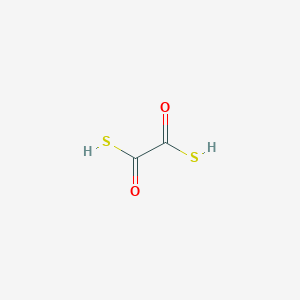

Structure

2D Structure

Properties

CAS No. |

17148-96-8 |

|---|---|

Molecular Formula |

C2H2O2S2 |

Molecular Weight |

122.17 g/mol |

IUPAC Name |

ethanebis(thioic S-acid) |

InChI |

InChI=1S/C2H2O2S2/c3-1(5)2(4)6/h(H,3,5)(H,4,6) |

InChI Key |

FSXWCUSOFGPQKK-UHFFFAOYSA-N |

SMILES |

C(=O)(C(=O)S)S |

Canonical SMILES |

C(=O)(C(=O)S)S |

Origin of Product |

United States |

Synthesis Methodologies for Ethanebis Thioic S Acid and Its Analogues

Established Synthetic Protocols for Ethanebis(thioic S-acid)

The traditional synthesis of ethanebis(thioic S-acid) and its analogues relies on well-established organic reactions involving carbonyl precursors and various sulfur-donating reagents.

Routes Involving Carbonyl Precursors and Sulfurization Reagents

A primary route to ethanebis(thioic S-acid) derivatives involves the use of oxalyl chloride, the diacyl chloride of oxalic acid, as a starting carbonyl precursor. The synthesis of S,S'-diphenyl ethanebis(thioate), a close analogue, is accomplished through the condensation of thiophenol with oxalyl chloride in a solvent such as dichloromethane. nih.gov This reaction exemplifies a common strategy where the highly reactive acid chloride functional groups are susceptible to nucleophilic attack by thiols.

For the direct synthesis of dithioic acids from their corresponding carboxylic acids, sulfurizing agents like Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀) are widely employed. organic-chemistry.orgnumberanalytics.comalfa-chemistry.com Lawesson's reagent is often favored as a milder and more convenient thionating agent compared to P₄S₁₀, which may require higher temperatures. organic-chemistry.org The reaction mechanism involves the conversion of the carbonyl oxygen to sulfur, forming a thiocarbonyl group. While direct conversion of oxalic acid to ethanebis(thioic S-acid) using these reagents is plausible, the literature more frequently describes their use for a variety of other carboxylic acids. nih.govresearchgate.net

A general representation of the reaction of a dicarboxylic acid with Lawesson's reagent is shown below:

| Precursor | Reagent | Product Analogue | Reference |

| Oxalyl Chloride | Thiophenol | S,S'-diphenyl ethanebis(thioate) | nih.gov |

| Carboxylic Acids | Lawesson's Reagent | Thioacids | nih.govresearchgate.net |

| Ketones, Esters, Amides | Lawesson's Reagent | Thioketones, Thioesters, Thioamides | organic-chemistry.orgalfa-chemistry.com |

Synthesis via Salt Metathesis Reactions for Thioic Acid Precursors

Salt metathesis, or double displacement, is a common and effective method in inorganic and coordination chemistry for the synthesis of specific salts, and it finds application in the preparation of thioic acid derivatives. nih.govrsc.org This technique is particularly useful for exchanging counterions to achieve desired solubility or reactivity. nih.gov

In the context of ethanebis(thioic S-acid), its dipotassium (B57713) salt, dipotassium dithiooxalate, is a key intermediate. The synthesis of various metal-dithiooxalate complexes often starts from this potassium salt. For instance, dimethyltin (B1205294) dithiooxalate is synthesized through the reaction of dimethyltin dichloride with potassium dithiooxalate in an aqueous solution. rsc.orgrsc.org This reaction proceeds via an exchange of ions, where the dithiooxalate anion coordinates to the dimethyltin cation, precipitating the product. rsc.org This demonstrates the utility of dipotassium dithiooxalate as a transfer reagent for the dithiooxalate ligand. rsc.orgrsc.org

Similarly, other metal salts of dithiooxalate, such as those of lithium and sodium, have been prepared from the potassium salt, further highlighting the role of salt metathesis in this area of chemistry. researchgate.net

| Reactant 1 | Reactant 2 | Product | Reaction Type | Reference |

| Dimethyltin dichloride | Potassium dithiooxalate | Dimethyltin dithiooxalate | Salt Metathesis | rsc.orgrsc.org |

| Potassium bis(dithioxalato)nickelate(II) | Lithium/Sodium salts | Lithium/Sodium bis(dithioxalato)nickelate(II) | Ion Exchange | researchgate.net |

Enzymatic and Biocatalytic Approaches to Dithioic Acids

The application of enzymes and biocatalytic systems in chemical synthesis is a rapidly growing field, driven by the desire for milder, more selective, and environmentally friendly processes. magtech.com.cn While specific enzymatic routes for the synthesis of ethanebis(thioic S-acid) are not extensively documented, general biocatalytic methods for the formation of related organosulfur compounds are known.

Enzymes such as nitrilases are capable of converting nitriles into carboxylic acids under mild conditions and are used in the synthesis of pharmaceutical intermediates. magtech.com.cn This suggests a potential, though currently exploratory, pathway where a dinitrile precursor could be enzymatically hydrolyzed to a dicarboxylic acid, which could then be chemically converted to the dithioic acid.

More directly, biocatalysis is employed in the preparation of chiral sulfoxides and non-standard amino acids. nih.gov For example, the enzyme UstD has been shown to perform a highly selective decarboxylative aldol (B89426) addition to create γ-hydroxy amino acids. nih.govnih.gov Although mechanistically different, these examples showcase the potential of enzymes to catalyze complex bond formations. The development of biocatalysts for the direct synthesis of dithioic acids remains an area for future research.

Synthesis of Ethanebis(thioic S-acid) Salts and Their Precursors

The most common salt of ethanebis(thioic S-acid) is dipotassium dithiooxalate (K₂C₂O₂S₂). acs.org This salt is a stable, isolable solid and serves as the primary starting material for the synthesis of various dithiooxalate-containing coordination compounds. acs.orgelsevierpure.com The synthesis of dipotassium dithiooxalate itself can be inferred from standard thiocarboxylic acid preparations. A likely route involves the reaction of a suitable precursor, such as oxalyl chloride, with a sulfur nucleophile like potassium hydrosulfide (B80085) (KSH). wikipedia.orgmdpi.com

The precursor, oxalyl chloride, is typically prepared by treating anhydrous oxalic acid with phosphorus pentachloride. nih.gov

The general reaction for the formation of a thiocarboxylic acid salt from an acid chloride is as follows:

For ethanebis(thioic S-acid), this would be:

Advances in Green Chemistry Approaches for Ethanebis(thioic S-acid) Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgalfa-chemistry.comajol.info In the context of thioic acid synthesis, green approaches focus on using less toxic reagents, environmentally benign solvents like water, and developing catalytic methods. researchgate.net

One example of a greener approach to thioester synthesis involves the reaction of a thioacid with an α-haloketone in water, which proceeds smoothly under mild conditions. nih.gov While not directly applicable to ethanebis(thioic S-acid) from its common precursors, this demonstrates the potential of aqueous reaction media.

Chemical Reactivity and Mechanistic Pathways of Ethanebis Thioic S Acid

Acidic Character and Protonation/Deprotonation Equilibria

The most fundamental chemical property of ethanebis(thioic S-acid) is its acidity. Thiocarboxylic acids are markedly more acidic than their carboxylic acid analogues. wikipedia.org This increased acidity is a general trend observed across various thiocarboxylic acids. For instance, thioacetic acid has a pKa near 3.4, making it approximately 15-100 times more acidic than acetic acid (pKa ≈ 4.72). wikipedia.orgwikipedia.org Similarly, thiobenzoic acid (pKa 2.48) is significantly more acidic than benzoic acid (pKa 4.20). wikipedia.org This is attributed to the larger size and greater polarizability of the sulfur atom compared to oxygen, which allows for better delocalization of the negative charge in the resulting thioate anion.

For ethanebis(thioic S-acid), the presence of two acidic protons means there are two dissociation equilibria and two corresponding pKa values.

C₂H₂O₂S₂ ⇌ [C₂HO₂S₂]⁻ + H⁺ (pKa₁)

[C₂HO₂S₂]⁻ ⇌ [C₂O₂S₂]²⁻ + H⁺ (pKa₂)

Table 1: Comparison of Acidity for Carboxylic and Thiocarboxylic Acids

| Acid | Formula | pKa |

|---|---|---|

| Acetic Acid | CH₃COOH | 4.76 lardbucket.org |

| Thioacetic Acid | CH₃C(O)SH | ~3.4 wikipedia.orgwikipedia.org |

| Benzoic Acid | C₆H₅COOH | 4.20 wikipedia.org |

Nucleophilic Reactivity of the Thioate Moiety

Deprotonation of ethanebis(thioic S-acid) generates the corresponding mono- and dithioate anions. These thioate anions are potent nucleophiles. wikipedia.org The sulfur atom in a thiolate is generally a stronger nucleophile than the oxygen in an alkoxide, a property that stems from sulfur's higher polarizability and the lower electronegativity, which makes its electron pairs more available for donation. masterorganicchemistry.comlibretexts.org This high nucleophilicity drives many of the characteristic reactions of ethanebis(thioic S-acid).

The thioate anions of ethanebis(thioic S-acid) readily react with a variety of electrophiles, most notably in alkylation and acylation reactions.

Alkylation: The reaction with alkyl halides (e.g., alkyl chlorides, bromides, or iodides) proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism to form S-alkyl thioesters. wikipedia.orgmasterorganicchemistry.com Treating ethanebis(thioic S-acid) with two equivalents of an alkyl halide in the presence of a base would yield the corresponding S,S'-dialkyl ethanebis(thioate). This method is a fundamental pathway for installing thiol groups into molecules. wikipedia.org The reaction of iodoacetic acid with sulfhydryl groups in enzymes highlights the potent ability of alkylating agents to react with thioate-like functionalities. nih.gov

Acylation: The nucleophilic thioate can attack acylating agents, such as acyl chlorides or acid anhydrides, to form thioanhydrides or other acylated sulfur species. organic-chemistry.org The acylation of thiols is a common method for synthesizing thioesters, often facilitated by coupling agents that activate the carboxylic acid. organic-chemistry.orgbeilstein-journals.org

The alkylation and acylation reactions described above are primary routes to thioester derivatives. The reaction of the ethanebis(thioate) dianion with two equivalents of an electrophile like diethyl sulfate (B86663) or an ethyl halide would produce O¹,O²-diethyl ethanebis(thioate), a stable S,S-diethyl ester derivative. solubilityofthings.comnih.gov These thioester derivatives are valuable intermediates in organic synthesis, including in the production of pharmaceuticals and agrochemicals. beilstein-journals.orgsolubilityofthings.com

The synthesis of dithioesters from ethanebis(thioic S-acid) is less direct. Dithioesters are typically prepared by thionation of thioesters using reagents like Lawesson's reagent or phosphorus pentasulfide, or through the alkylation of dithiocarboxylate salts. nih.govgoogle.comorganic-chemistry.org Starting from ethanebis(thioic S-acid), one could first synthesize the S,S'-dialkyl ethanebis(thioate) and then treat it with a thionating agent to potentially convert the carbonyl groups into thiocarbonyls, yielding a dithioester.

Oxidative Reactions and Dimerization Pathways

Like simple thiols, thiocarboxylic S-acids are susceptible to oxidation. masterorganicchemistry.comthieme-connect.de This reactivity can lead to the formation of disulfide bonds. In the presence of mild oxidizing agents or even atmospheric oxygen, thiocarboxylic acids can undergo oxidative dimerization. thieme-connect.de For ethanebis(thioic S-acid), this can proceed via two main pathways:

Intramolecular Dimerization: Oxidation could lead to the formation of a cyclic disulfide, specifically a 1,2-dithiane-3,6-dione. This would be a six-membered ring containing a disulfide bond and two ketone functionalities.

Intermolecular Dimerization/Polymerization: Alternatively, intermolecular oxidation between two or more molecules of ethanebis(thioic S-acid) would lead to the formation of linear or cross-linked polymers connected by diacyl disulfide linkages.

Treatment with stronger oxidizing agents like halogens can lead to acylsulfenyl halides, which are typically unstable and can subsequently decompose to form the corresponding diacyl disulfide. wikipedia.org

Metal Coordination and Ligand Behavior

The structure of ethanebis(thioic S-acid), featuring two sulfur and two oxygen atoms, makes it an excellent candidate as a chelating ligand in coordination chemistry. cymitquimica.comlibretexts.org Upon deprotonation, the thioate moieties can coordinate to a central metal ion. The presence of both "hard" oxygen and "soft" sulfur donor atoms allows it to act as a bidentate S,O-chelating ligand, forming a stable five-membered ring with a metal center: M-S-C-C-O.

Its potassium salt form, dipotassium (B57713) ethanebis(thioate), is a clear indication of its ability to form ionic bonds with alkali metals. cymitquimica.com With transition metals, it is expected to form more covalent coordination complexes. Studies on related multidentate ligands containing sulfur and oxygen donors, such as SSS′S′-ethanediylidenetetra[(thio)acetic acid], show the formation of stable, often octahedral, complexes with metals like cobalt(II), nickel(II), and copper(II). rsc.org Similarly, orotic acid, which has multiple O and N donor sites, demonstrates multifaceted coordination behavior depending on pH and the metal ion involved. ijesi.org This suggests that ethanebis(thioic S-acid) can act as a versatile ligand, potentially bridging multiple metal centers or forming various chelate structures depending on the reaction conditions and the nature of the metal ion.

Other Significant Organic Transformations and Reaction Cascade Initiatives

Beyond its fundamental reactivity, ethanebis(thioic S-acid) can participate in more complex organic transformations.

Radical Reactions: Similar to other thiocarboxylic acids, it can undergo addition to electron-rich olefins through a free-radical mechanism. wikipedia.org Furthermore, modern synthetic methods utilize visible-light photoredox catalysis to generate acyl radicals from carboxylic acids, opening pathways for novel C-C bond formations. beilstein-journals.org Ethanebis(thioic S-acid) could potentially serve as a precursor for di-radicals in such transformations.

Reaction Cascades: The bifunctional nature of the molecule makes it an ideal starting point for reaction cascades. For instance, reaction with isothiocyanates in the presence of a catalyst like silver carbonate could initiate a cascade cyclization. mdpi.com Silver carbonate is known to be effective in mediating reactions involving alkynes and carboxylic acids due to its basicity and Lewis acidic properties. mdpi.com

Reactions with Nitrogen Compounds: Thiocarboxylic acids are known to react with various nitrogen-containing functional groups. For example, they react with organic azides under mild conditions to produce amides, avoiding the need for a free amine in an acyl substitution reaction. wikipedia.org This reactivity could be exploited to synthesize bis-amides from ethanebis(thioic S-acid).

Derivatives and Analogues of Ethanebis Thioic S Acid : Synthesis and Chemical Properties

Mono- and Di-Thioester Derivatives of Ethanebis(thioic S-acid)

The thioester derivatives of ethanebis(thioic S-acid), particularly the S,S'-dialkyl ethanebis(thioate)s, are stable and synthetically valuable compounds. They serve as key intermediates for further chemical transformations.

The synthesis of S,S'-dialkyl ethanebis(thioate)s can be achieved through several synthetic routes, starting from either ethanebis(thioic S-acid) itself or more readily available precursors like dicarboxylic acids and their derivatives. A common strategy involves the reaction of the corresponding diacyl chloride with thiols. Another approach is the thionation of the dicarboxylic acid, followed by alkylation. Dithioesters can also be prepared via the fragmentation of 1,3-dithiolanes. acs.org For instance, the reaction of 2-aryl-1,3-dithiolanes with a strong base like lithium hexamethyldisilazide (LiHMDS) generates aryl-dithiocarboxylates, which can be subsequently alkylated. acs.org A specific example is the synthesis of S,S'-diphenyl ethanebis(thioate). ajol.info

| Starting Material | Reagents | Product | Key Features | Citation |

|---|---|---|---|---|

| Succinyl chloride | Alkyl/Aryl thiols (e.g., thiophenol) | S,S'-Dialkyl/Diaryl ethanebis(thioate) | Direct acylation of thiols. | ajol.info |

| Succinic acid | Thionating agent (e.g., P4S10), followed by alkyl halide | S,S'-Dialkyl ethanebis(thioate) | Involves thionation of the carboxylic acid. | organic-chemistry.orgnih.gov |

| 2-Aryl-1,3-dithiolane derivatives | 1. LiHMDS 2. Alkyl halide | Aryl dithioesters | One-pot fragmentation and alkylation. | acs.org |

| Trifluoromethyl arenes | BF3SMe2 complex | Methyl-dithioesters | Microwave-assisted, defluorinative functionalization. | diva-portal.orgrsc.org |

The dithioester functionality in S,S'-dialkyl ethanebis(thioate)s is amenable to a variety of chemical transformations, making these compounds versatile synthetic intermediates. A notable conversion is the transformation of dithioesters into their corresponding esters. This can be achieved using reagents like indium(III) iodide in methanol, which selectively converts the dithioester group to a methyl ester. researchgate.netias.ac.in Another important reaction is the conversion of dithioesters to carboxylic acids using alkaline hydrogen peroxide. organic-chemistry.org Furthermore, dithioesters are valuable precursors for the synthesis of heterocyclic compounds, such as thiophenes, through cyclization reactions. nih.govnih.govresearchgate.net

| Starting Dithioester Derivative | Reagents | Product Functional Group | Significance | Citation |

|---|---|---|---|---|

| α-Allyl-β'-oxodithioesters | In/I2 in methanol | α-Allyl-β'-oxoesters | Selective conversion of dithioester to ester. | researchgate.netias.ac.in |

| Aromatic, heteroaromatic, and aliphatic dithioesters | Alkaline hydrogen peroxide | Carboxylic acids | Mild and environmentally friendly conversion. | organic-chemistry.org |

| (Het)aryl dithioesters | (Het)aryl active methylene (B1212753) ketones, activated halomethylene compounds | Trisubstituted and tetrasubstituted thiophenes | One-pot, three-component synthesis of highly functionalized thiophenes. | nih.gov |

Carboxylic Acid and Thiol Analogues: Comparative Reactivity Studies

A comparative analysis of the reactivity of ethanebis(thioic S-acid) with its carboxylic acid analogue, succinic acid, and its thiol analogue, 1,4-butanedithiol, reveals significant differences in their chemical behavior. Dithiocarboxylic acids are generally more acidic than their carboxylic acid counterparts. wikipedia.orgwikipedia.org For instance, thiobenzoic acid has a pKa of 2.48, which is considerably lower than the 4.20 pKa of benzoic acid. wikipedia.org This increased acidity influences their reactivity in various chemical transformations.

In terms of self-assembly on metal surfaces, dithiocarboxylic acids exhibit different adsorption profiles compared to thiols. researchgate.netacs.org Studies on the self-assembly of aliphatic thiols, dithiols, and dithiocarboxylic acids on copper surfaces have shown that the nature of the head group significantly affects the kinetics and organization of the resulting monolayer. researchgate.net The reactivity of dithiocarboxylic acids and their derivatives is often higher than that of carboxylic acids, which can be attributed to the electronic properties of the sulfur atom in the thiocarbonyl group. tandfonline.comresearchgate.net

Heterocyclic Derivatives Incorporating the Ethanebis(thioic S-acid) Framework

The ethanebis(thioic S-acid) framework, particularly in the form of its dithioester derivatives, is a valuable precursor for the synthesis of a diverse range of heterocyclic compounds. The reactivity of the dithioester groups allows for their participation in various cyclization reactions to form rings containing sulfur and other heteroatoms.

A prominent application is the synthesis of substituted thiophenes. organic-chemistry.orgnih.govnih.govresearchgate.net For example, a one-pot, three-component reaction involving (het)aryl dithioesters, active methylene ketones, and activated halomethylene compounds can afford highly functionalized tri- and tetrasubstituted thiophenes in excellent yields. nih.gov Dithioesters can also be used to synthesize benzo[b]thiophenes through a copper-catalyzed C-S bond formation followed by heterocyclization. rsc.org Beyond thiophenes, the framework can be incorporated into other heterocyclic systems, including those containing nitrogen and sulfur, such as thieno[2,3-b]thiophenes. researchgate.netnih.gov

| Dithioester Precursor | Reaction Type | Resulting Heterocycle | Key Features of Synthesis | Citation |

|---|---|---|---|---|

| (Het)aryl dithioesters | One-pot three-component condensation | Trisubstituted and tetrasubstituted thiophenes | Efficient and high-yielding. | nih.gov |

| o-Halophenyl acetonitrile (B52724) and dithioesters | Cu(I)-catalyzed intramolecular cyclization | 2,3-Substituted benzo[b]thiophenes | One-pot procedure with good yields. | rsc.org |

| α-Allyl dithioesters | Halogenation/Intramolecular C(sp2)–H thienation | Dihydrothiophenes and Thiophenes | Catalyst-free conditions at room temperature. | researchgate.net |

| Derivatives of thieno[2,3-b]thiophene | Multi-step synthesis | Functionalized bis-heterocyclic compounds | Synthesis of novel nitrogen and sulfur-containing heterocycles. | researchgate.netnih.gov |

Polymer-Bound and Supported Derivatives for Catalysis and Synthesis

The immobilization of ethanebis(thioic S-acid) derivatives on polymer supports offers significant advantages in various applications, particularly in catalysis and solid-phase synthesis. Polymer-supported reagents can be easily separated from the reaction mixture, enabling catalyst recycling and simplifying product purification. rsc.orgchemrevlett.com

Polymer-supported palladium complexes have been developed for the synthesis of thioesters via the carbonylation of aryl halides. rsc.orgchemrevlett.com These catalysts demonstrate excellent activity and can be reused multiple times without a significant loss of performance. rsc.org In the realm of asymmetric synthesis, polymer-supported BINOL derivatives have been employed as ligands in titanium-catalyzed aldol (B89426) reactions, affording products with good to excellent enantioselectivities. tandfonline.com

Furthermore, dithioesters are crucial as chain transfer agents in reversible addition-fragmentation chain-transfer (RAFT) polymerization, a controlled radical polymerization technique. acs.orgresearchgate.net By attaching the dithioester functionality derived from ethanebis(thioic S-acid) to a polymer backbone, one can create macromolecular RAFT agents for the synthesis of block copolymers. The synthesis of polythioesters through the ring-opening polymerization of thiolactones also represents a significant area of research, leading to the development of degradable and recyclable polymers. nih.govnih.gov

Spectroscopic Characterization and Advanced Analytical Methodologies for Ethanebis Thioic S Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone for determining the precise atomic arrangement of ethanebis(thioic S-acid). By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed molecular picture can be constructed.

Proton NMR (¹H NMR) Spectral Analysis

In the ¹H NMR spectrum of ethanebis(thioic S-acid), two distinct signals are anticipated. Due to the symmetrical nature of the molecule, the protons of the two thioic S-acid groups (-COSH) are chemically equivalent. The thiol (S-H) proton is expected to produce a singlet in the region of δ 4.6–4.8 ppm. thieme-connect.de This chemical shift is characteristic of thioacid protons. The protons on the ethane (B1197151) backbone are also chemically equivalent and would theoretically produce a single signal. However, in the structure of ethanebis(thioic S-acid), there are no protons directly attached to the carbon backbone.

Predicted ¹H NMR Data for Ethanebis(thioic S-acid)

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -SH (Thioacid) | 4.6 - 4.8 | Singlet (s) | 2H |

Carbon-13 NMR (¹³C NMR) Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of ethanebis(thioic S-acid) is predicted to show a single signal, as the two carbonyl carbons are in identical chemical environments. This signal is expected to appear in the downfield region of the spectrum, characteristic of carbonyl carbons. For comparison, the carbonyl carbon in thioacetic acid appears at a specific chemical shift that can be used as a reference. The chemical shift for the carbonyl carbon in thioacids is typically found in the range of 190-205 ppm.

Predicted ¹³C NMR Data for Ethanebis(thioic S-acid)

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Thioacid) | 190 - 205 |

Advanced Multidimensional NMR Techniques

To further confirm the structure of ethanebis(thioic S-acid), advanced multidimensional NMR techniques could be employed.

COSY (Correlation Spectroscopy): A 2D COSY experiment would be used to identify any proton-proton couplings. In this specific molecule, no significant H-H couplings are expected as the thiol protons are separated by several bonds and are not typically observed to couple to each other.

HSQC (Heteronuclear Single Quantum Coherence): This 2D technique would correlate proton signals with their directly attached carbon signals. For ethanebis(thioic S-acid), this would confirm the absence of protons on the carbonyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment would reveal long-range couplings between protons and carbons (typically over 2-3 bonds). This could potentially show a correlation between the thiol protons and the carbonyl carbons, providing definitive evidence for the connectivity of the -COSH groups.

Infrared (IR) and Raman Spectroscopy: Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is invaluable for identifying the functional groups present in ethanebis(thioic S-acid) by probing their characteristic vibrational frequencies.

The IR spectrum is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration, typically observed in the range of 1660–1685 cm⁻¹. thieme-connect.de Another key feature would be the S-H stretching vibration, which is expected to appear in the region of 2540–2570 cm⁻¹. thieme-connect.de The C-S stretching vibration would likely be found in the fingerprint region of the spectrum.

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would be complementary to IR spectroscopy. The S-H stretch is also observable in the Raman spectrum.

Predicted Vibrational Frequencies for Ethanebis(thioic S-acid)

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|---|

| S-H | Stretching | 2540 - 2570 | 2540 - 2570 | Medium |

| C=O | Stretching | 1660 - 1685 | 1660 - 1685 | Strong |

| C-S | Stretching | 800 - 600 | 800 - 600 | Medium-Weak |

| C-C | Stretching | - | ~850 | Medium |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and structural features of ethanebis(thioic S-acid) through the analysis of its fragmentation patterns upon ionization. The molecular ion peak (M⁺) would confirm the molecular weight of the compound.

Common fragmentation pathways for dicarboxylic acids and related compounds often involve the loss of small neutral molecules. cdnsciencepub.comnih.gov For ethanebis(thioic S-acid), characteristic fragmentation would likely involve:

Loss of a thiol radical (•SH): This would result in a fragment ion [M-SH]⁺.

Loss of carbon monoxide (CO): A common fragmentation for carbonyl-containing compounds.

Cleavage of the C-C bond: This would lead to the formation of [COSH]⁺ fragments.

Predicted Key Fragments in the Mass Spectrum of Ethanebis(thioic S-acid)

| m/z Value | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 122 | [C₂H₂O₂S₂]⁺ | Molecular Ion (M⁺) |

| 89 | [C₂H₂O₂S]⁺ | Loss of •SH |

| 61 | [CHOS]⁺ | C-C bond cleavage |

| 45 | [COS]⁺ | Loss of H from [CHOS]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. Compounds containing carbonyl groups, known as chromophores, typically exhibit characteristic absorptions in the UV-Vis region. For α-dicarbonyl compounds, two characteristic absorption bands are often observed, which are attributed to n → π* transitions of the carbonyl groups. acs.orgresearchgate.net

For ethanebis(thioic S-acid), it is predicted that the presence of the two adjacent thio-carbonyl groups will result in absorption in the UV region. The exact position of the absorption maxima (λmax) would be influenced by the solvent polarity. A less structured, higher energy transition is expected between 250 and 340 nm. acs.org

Predicted UV-Vis Absorption Data for Ethanebis(thioic S-acid)

| Electronic Transition | Predicted λmax (nm) | Solvent Effects |

|---|---|---|

| n → π* | 250 - 340 | Hypsochromic (blue) shift in polar solvents |

X-ray Diffraction and Electron Diffraction Studies for Solid-State Structural Determination

The precise three-dimensional arrangement of atoms and molecules in the solid state is definitively determined by diffraction techniques. X-ray diffraction (XRD) and electron diffraction are powerful tools for elucidating crystal structures, providing data on bond lengths, bond angles, and unit cell parameters.

X-ray Diffraction (XRD): For a crystalline sample of ethanebis(thioic S-acid), single-crystal X-ray diffraction (SCXRD) would be the primary method to obtain a detailed molecular structure. This technique involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. The pattern of diffracted X-rays is directly related to the arrangement of electrons, and therefore atoms, within the crystal lattice. mdpi.com

In a co-crystal with 1,10-phenanthroline, dithiooxamide (B146897) lies across a crystallographic inversion center. iucr.org In another example, N,N'-bis(4-methylphenyl)dithiooxamide crystallizes in the monoclinic space group C2/c, with two half molecules in the asymmetric unit, both completed by crystallographic inversion centers. iucr.org The central C-C bond lengths in these structures indicate negligible electronic delocalization. iucr.org

A hypothetical set of crystallographic data for ethanebis(thioic S-acid), based on what might be expected for a simple organic dithioic acid, is presented in the table below for illustrative purposes.

Hypothetical X-ray Diffraction Data for Ethanebis(thioic S-acid)

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.8 |

| b (Å) | 10.2 |

| c (Å) | 7.5 |

| β (°) | 95.5 |

| Volume (ų) | 440.3 |

| Z (molecules/unit cell) | 4 |

This table is for illustrative purposes only and does not represent experimentally determined data for ethanebis(thioic S-acid).

Electron Diffraction: In cases where obtaining single crystals of sufficient size and quality for X-ray diffraction is challenging, electron diffraction can be an invaluable alternative. This technique is particularly suited for studying nano- or submicrometer-sized crystals. nbu.ac.in Three-dimensional electron diffraction (3D ED) methods, such as continuous rotation electron diffraction (cRED), have proven effective in determining the structures of complex organic molecules and metal-organic frameworks. nbu.ac.in Given that ethanebis(thioic S-acid) is a relatively small and simple molecule, electron diffraction could be a viable method for its structural determination if suitable single crystals for XRD are not attainable.

Hyphenated Techniques for Comprehensive Characterization (e.g., GC-MS, LC-MS)

Hyphenated analytical techniques, which combine a separation method with a spectroscopic detection method, are essential for the identification and quantification of compounds in complex mixtures. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most powerful and widely used hyphenated techniques in chemical analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly effective technique for the analysis of volatile and thermally stable compounds. mdpi.com For short-chain fatty acids and thioic acids, which can be volatile, GC-MS is a common analytical choice. nih.gov However, direct analysis of polar compounds like ethanebis(thioic S-acid) can be challenging due to potential issues with peak tailing and poor chromatographic resolution.

To overcome these challenges, derivatization is often employed. This process involves chemically modifying the analyte to increase its volatility and thermal stability, making it more amenable to GC analysis. For carboxylic and thioic acids, common derivatization strategies include esterification or silylation. For instance, short-chain fatty acids can be derivatized with reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) or through condensation reactions with amines to form amides, which are then analyzed by GC-MS. shimadzu.comshimadzu.com

The mass spectrometer component of the system provides crucial structural information by fragmenting the eluted compounds and analyzing the resulting mass-to-charge ratios of the fragments. This fragmentation pattern serves as a molecular fingerprint, allowing for confident identification.

Illustrative GC-MS Parameters for a Derivatized Thioic Acid

| Parameter | Example Value/Condition |

| GC Column | SH-WAX (60 m × 0.25 mm I.D., df=0.5 µm) or similar polar capillary column |

| Injector Temp. | 250 °C |

| Oven Program | 80 °C (2 min), ramp at 10 °C/min to 240 °C, hold for 5 min |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-500 |

| Derivatization | Esterification with an agent like pentafluorobenzyl bromide (PFBBr) |

This table presents a hypothetical set of parameters and does not represent a validated method for ethanebis(thioic S-acid).

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile, making it highly suitable for the direct analysis of ethanebis(thioic S-acid) without the need for derivatization. nih.gov Reversed-phase liquid chromatography is a common mode of separation, where a non-polar stationary phase is used with a polar mobile phase.

For the analysis of short-chain fatty acids and related compounds, the mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an acid modifier such as formic acid to ensure the analytes are in their protonated form, which generally leads to better retention and peak shape. nih.govnih.gov

The mass spectrometer, typically a tandem mass spectrometer (MS/MS), provides high sensitivity and selectivity. In LC-MS/MS, a precursor ion corresponding to the analyte of interest is selected, fragmented, and then specific product ions are monitored. This technique, known as multiple reaction monitoring (MRM), significantly reduces background noise and allows for accurate quantification even at low concentrations. shimadzu.com

Example LC-MS/MS Parameters for a Short-Chain Thioic Acid

| Parameter | Example Value/Condition |

| LC Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Ionization Source | Electrospray Ionization (ESI), negative mode |

| MS/MS Transition | Hypothetical: Precursor ion [M-H]⁻ → Product ion (e.g., loss of CO or SH) |

This table outlines a general approach and does not represent a specific validated method for ethanebis(thioic S-acid).

Computational and Theoretical Investigations of Ethanebis Thioic S Acid

Quantum Chemical Calculations: Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the electronic properties and energies of molecules. These calculations solve the Schrödinger equation, or approximations of it, to provide detailed information about molecular orbitals, charge distributions, and thermodynamic properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. mdpi.comnih.gov DFT studies are instrumental in determining optimized geometries, vibrational frequencies, and various electronic properties such as ionization potential and electron affinity. mdpi.com These calculations are crucial for understanding the stability and reactivity of a molecule. mdpi.com

Table 6.1.1: Hypothetical DFT-Calculated Electronic Properties of Ethanebis(thioic S-acid) (Note: The following table is illustrative of the data that would be generated from DFT calculations. No published data was found for ethanebis(thioic S-acid).)

| Property | Calculated Value | Units |

|---|---|---|

| HOMO Energy | No data available | eV |

| LUMO Energy | No data available | eV |

| HOMO-LUMO Gap | No data available | eV |

| Ionization Potential | No data available | eV |

| Electron Affinity | No data available | eV |

| Dipole Moment | No data available | Debye |

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. researchoutreach.orgnih.gov These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties and are often used as a benchmark for other computational methods. researchoutreach.orgnih.gov They are particularly valuable for assessing reactivity through the calculation of activation barriers and reaction energies. nih.gov

No specific ab initio computational studies focused on the properties or reactivity of ethanebis(thioic S-acid) were found in the reviewed literature. A thorough ab initio investigation would yield precise data on the molecule's geometry, electronic energy, and could be used to construct a detailed potential energy surface for its reactions.

Table 6.1.2: Hypothetical Ab Initio Calculated Energetic Properties of Ethanebis(thioic S-acid) (Note: The following table is illustrative of the data that would be generated from ab initio calculations. No published data was found for ethanebis(thioic S-acid).)

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| Ground State Energy | No data available | e.g., CCSD(T)/aug-cc-pVTZ |

| Enthalpy of Formation | No data available | e.g., G4(MP2) |

| Gibbs Free Energy of Formation | No data available | e.g., G4(MP2) |

Mechanistic Computations of Reactions Involving Ethanebis(thioic S-acid)

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying transition states and intermediates along a reaction pathway. nih.govrsc.org For ethanebis(thioic S-acid), mechanistic computations could explore reactions such as its synthesis, decomposition, or its role as a precursor in other chemical transformations. researchgate.net These calculations would provide activation energies and reaction rate constants, offering a deeper understanding of the reaction kinetics. rsc.org

A search of the available literature did not uncover any computational studies on the reaction mechanisms involving ethanebis(thioic S-acid). Such studies would be valuable for understanding its chemical behavior and potential applications in synthesis.

Conformational Analysis and Tautomerism Studies

Ethanebis(thioic S-acid) has several rotatable bonds, leading to the possibility of multiple conformers. Conformational analysis through computational methods can identify the most stable spatial arrangements of the molecule and the energy barriers between them. chemicalpapers.comethz.chscirp.org Furthermore, thiocarboxylic acids can exhibit tautomerism, existing in equilibrium between the thiol form (RC(O)SH) and the thione form (RC(S)OH). ruc.dkwikipedia.orgnih.gov Computational studies are essential for determining the relative stabilities of these tautomers and the energy barrier for their interconversion. nih.govresearchgate.netresearchgate.net

Despite the importance of these structural aspects, no specific computational studies on the conformational analysis or tautomerism of ethanebis(thioic S-acid) were identified. Such an investigation would clarify the predominant form of the molecule under different conditions and its structural flexibility.

Table 6.3: Hypothetical Relative Energies of Ethanebis(thioic S-acid) Tautomers/Conformers (Note: The following table is illustrative of the data that would be generated from conformational and tautomerism studies. No published data was found for ethanebis(thioic S-acid).)

| Tautomer/Conformer | Relative Energy (kcal/mol) | Computational Method |

|---|---|---|

| Thiol-Thiol (anti) | No data available | e.g., DFT/B3LYP |

| Thiol-Thiol (gauche) | No data available | e.g., DFT/B3LYP |

| Thiol-Thione | No data available | e.g., DFT/B3LYP |

| Thione-Thione | No data available | e.g., DFT/B3LYP |

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. aip.orgdntb.gov.ua MD simulations can provide valuable insights into the intermolecular interactions of ethanebis(thioic S-acid) in different environments, such as in solution or in the solid state. nih.gov This would be particularly relevant for understanding its behavior in self-assembled monolayers or its interactions with other molecules. acs.org

The literature search did not yield any studies that have performed molecular dynamics simulations specifically on ethanebis(thioic S-acid). Such simulations would help to characterize its solvation properties and its potential for forming hydrogen bonds and other non-covalent interactions.

Structure-Reactivity Relationship Predictions through Computational Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models use computational descriptors to predict the reactivity of molecules. nih.govrsc.org By establishing a correlation between calculated molecular properties (such as electronic parameters or steric descriptors) and experimentally observed reactivity, QSRR can be a powerful tool for predicting the behavior of new or unstudied compounds.

There are no published QSRR models that specifically include ethanebis(thioic S-acid). Developing such a model would require a dataset of related dithiocarboxylic acids with known reactivity, from which the properties of ethanebis(thioic S-acid) could be predicted.

Applications of Ethanebis Thioic S Acid in Advanced Organic Synthesis

Reagent for Thiol Group Introduction in Organic Molecules

The primary utility of thioacids in organic synthesis is the introduction of thiol (-SH) groups. wikipedia.org Ethanebis(thioic S-acid), with its two reactive sites, can theoretically act as a dithiolating agent. The general mechanism mirrors that of other thioacids, typically involving the reaction of its conjugate base—the ethanebis(thioate) or dithiooxalate anion—with an electrophile, such as an alkyl halide. This is followed by hydrolysis of the intermediate thioester to unmask the thiol.

The process can be summarized in the following steps:

Deprotonation: The acidic protons of ethanebis(thioic S-acid) are removed by a base to form the dithiooxalate salt. The dipotassium (B57713) salt is a known, stable compound. cymitquimica.com

Nucleophilic Substitution: The resulting dithiooxalate anion acts as a potent sulfur nucleophile, displacing a leaving group (e.g., halide) from a substrate to form a bis(thioester).

Hydrolysis: The bis(thioester) is then hydrolyzed, typically under basic or acidic conditions, to yield two molecules of the desired thiol alongside oxalic acid.

This method provides an alternative to using hydrogen sulfide (B99878) or other thiolating agents for introducing two thiol groups into a target structure. While detailed studies focusing specifically on ethanebis(thioic S-acid) for this purpose are not abundant, the reactivity is well-established for monofunctional thioacids like thioacetic acid. wikipedia.org

Precursor for Thioester and Dithioester Formation in Complex Synthetic Pathways

Ethanebis(thioic S-acid) serves as a direct precursor for the synthesis of S,S'-diesters of dithiooxalic acid, which are valuable intermediates. The synthesis is a direct extension of standard thioesterification methods. thieme-connect.de Reaction of the ethanebis(thioate) salt with two equivalents of an acylating agent or an alkylating agent yields the corresponding S,S'-dithioester. nih.govsolubilityofthings.com

For instance, the reaction with an alkyl halide (R-X) would proceed as follows: C₂O₂S₂²⁻ + 2 R-X → (R-S-CO)₂ + 2 X⁻

These resulting dithioesters are stable, often characterizable compounds that can be used in further synthetic transformations. They are particularly relevant in coordination chemistry, where the dithiooxalate moiety can act as a ligand, and in the synthesis of more complex sulfur-containing heterocyles. The diethyl ester, S,S'-diethyl ethanebis(thioate), is a known compound primarily used in the synthesis of various organic components, especially in pharmaceuticals and agrochemicals. solubilityofthings.com

| Derivative Name | Molecular Formula | CAS Number | Key Application/Role |

|---|---|---|---|

| Potassium Dithiooxalate | C₂K₂O₂S₂ | 20267-56-5 | Stable salt form, nucleophilic sulfur source. cymitquimica.com |

| S,S'-Diethyl Ethanebis(thioate) | C₆H₁₀O₂S₂ | 615-85-0 | Intermediate in pharmaceutical and agrochemical synthesis. solubilityofthings.comnih.gov |

| Dithiooxamide (B146897) (Rubeanic Acid) | C₂H₄N₂S₂ | 79-40-3 | Amide derivative; strong chelating agent for metals like Cu²⁺ and Ni²⁺. ontosight.ai |

Role in Cycloaddition and Other Pericyclic Reactions

While specific examples of ethanebis(thioic S-acid) participating directly in cycloaddition reactions are not well-documented in dedicated studies, the chemistry of related thiocarbonyl compounds provides a strong basis for its potential role. The thiocarbonyl group (C=S) in the thione tautomer of a thioacid can act as a dienophile or heterodienophile in Diels-Alder reactions. researchgate.net Given that ethanebis(thioic S-acid) possesses two such potential groups, it could theoretically engage in [4+2] cycloadditions with conjugated dienes.

The general scheme for a hetero-Diels-Alder reaction involving a thiocarbonyl group is the reaction between a diene and the C=S double bond, leading to the formation of a six-membered heterocyclic ring containing a sulfur atom. echemi.comresearchgate.net Furthermore, thiocarboxylic acids have been shown to react with organic azides in a [3+2] cycloaddition, which, after rearrangement, yields amides. wikipedia.org This suggests that ethanebis(thioic S-acid) could potentially react with two equivalents of an azide (B81097) to form a bis-amide. The reactivity, however, is often competitive with other reaction pathways, and the specific conditions required to favor cycloaddition with this particular di-acid would need empirical determination.

Utility in Diverse C-S Bond Formation Strategies

The construction of carbon-sulfur bonds is a cornerstone of organosulfur chemistry, vital for synthesizing compounds used in pharmaceuticals and materials science. wikipedia.orgsnmjournals.org Ethanebis(thioic S-acid) and its salts contribute to C-S bond formation primarily through the nucleophilic character of the sulfur atom.

Key strategies include:

Nucleophilic Substitution: As detailed in section 7.1, the most straightforward application is the reaction of the dithiooxalate anion with alkyl, allyl, or benzyl (B1604629) halides to form two new C-S bonds, yielding S,S'-disubstituted dithiooxalate esters. wikipedia.org

Ligand Exchange/Coordination: In coordination chemistry, the dithiooxalate anion forms stable complexes with various metal ions. This involves the formation of metal-sulfur bonds. It has been used as a bridging ligand to create polynuclear nickel complexes and is noted in the context of technetium complexes for radiopharmaceutical applications. google.comcymitquimica.com This coordination ability makes it a useful tool for constructing complex supramolecular architectures.

Michael Addition: The thioate anion is a soft nucleophile and can participate in Michael-type 1,4-additions to α,β-unsaturated carbonyl compounds, another important method for C-S bond formation.

| Reaction Type | Substrate Example | Product Type | Significance |

|---|---|---|---|

| SN2 Substitution | Alkyl Halide (R-X) | S,S'-Dialkyl Ethanebis(thioate) | Forms two C(sp³)-S bonds. |

| Coordination | Transition Metal Salts (e.g., Ni²⁺) | Metal-Dithiooxalate Complex | Forms M-S bonds for functional materials. google.com |

| Michael Addition | α,β-Unsaturated Ketone | Adduct with two new C-S bonds | Creates C-S bonds at the β-carbon. |

Applications in Polymer Chemistry and Materials Science for Functional Material Design

The bifunctional nature of ethanebis(thioic S-acid) makes it an intriguing monomer or cross-linking agent for the design of novel polymers and functional materials. Its derivatives have been explored for creating materials with specific properties.

Polymer Synthesis: Dithiooxamide, the diamide (B1670390) of ethanebis(thioic S-acid), has been used to create cross-linked porous polymers. These materials are effective for adsorbing metal ions, such as Ni²⁺, from solutions.

Hydrogel Formation: A Chinese patent describes the use of "dithio oxalic acid" as a component in the preparation of medical hydrogels, highlighting its potential as a cross-linking agent to create soft materials with applications as slow-release drug carriers. mdpi.com

Functional Films: Ethanebis(thioic acid) has been noted for its ability to be encapsulated within polymer films, which retain electrochemical activity. This suggests applications in sensors or electroactive materials.

The presence of two reactive sites allows ethanebis(thioic S-acid) to be incorporated into polymer backbones or to act as a linker, imparting the unique chemical properties of the thioester or dithiooxalate functionality to the bulk material.

Emerging Research Directions and Future Prospects for Ethanebis Thioic S Acid

Development of Novel Synthetic Pathways and Catalytic Systems

Currently, there is a notable absence of dedicated research into the synthesis of ethanebis(thioic S-acid) in peer-reviewed literature. General methods for the synthesis of thiocarboxylic acids often involve the reaction of an acid chloride with a sulfide (B99878) source. wikipedia.org For ethanebis(thioic S-acid), this could hypothetically involve the reaction of oxalyl chloride with a hydrosulfide (B80085) salt.

Future research could focus on developing novel, efficient, and scalable synthetic routes. Modern synthetic methods that could be explored include:

Catalytic Thioesterification: The development of catalytic systems for the direct conversion of oxalic acid or its derivatives to ethanebis(thioic S-acid) would be a significant advancement. This could involve transition-metal catalysis or organocatalysis to facilitate the C-S bond formation under mild conditions. organic-chemistry.org

Mechanochemical Synthesis: Solid-state mechanochemical methods offer a green and solvent-free approach to synthesis and could be investigated for the preparation of ethanebis(thioic S-acid) or its salts.

Flow Chemistry Approaches: Continuous flow synthesis could offer advantages in terms of safety, scalability, and product purity, particularly when dealing with potentially reactive sulfur compounds (see section 8.3).

A summary of potential synthetic approaches is presented below.

| Synthetic Approach | Potential Precursors | Key Features |

| Traditional Method | Oxalyl chloride, Hydrosulfide salt | Based on established thioic acid synthesis. wikipedia.org |

| Catalytic Thioesterification | Oxalic acid, Thiolating agent | Potentially milder conditions and higher efficiency. organic-chemistry.org |

| Mechanochemistry | Oxalic acid/salt, Sulfur source | Solvent-free, potentially more sustainable. |

Exploration of Unconventional Reactivity Modes and Selectivities

The reactivity of ethanebis(thioic S-acid) has not been specifically documented. However, based on the known chemistry of thioic acids and dithiocarboxylic compounds, several unconventional reactivity modes could be explored. The presence of two adjacent thioic acid functionalities could lead to unique reactivity, particularly in chelation and redox chemistry.

Future research could investigate:

Coordination Chemistry: The molecule's two sulfur atoms make it a promising bidentate ligand for a wide range of metals. The resulting metal complexes could exhibit interesting catalytic, electronic, or magnetic properties.

Redox Chemistry: The sulfur atoms can undergo oxidation to form disulfides and other sulfur oxides. The electrochemical properties of ethanebis(thioic S-acid) and its derivatives could be a fruitful area of investigation.

Cycloaddition Reactions: The thioacyl groups could potentially participate in cycloaddition reactions, providing a route to novel sulfur-containing heterocyclic compounds.

Integration into Flow Chemistry and Automated Synthesis Platforms

There is no published research on the integration of ethanebis(thioic S-acid) synthesis or application into flow chemistry or automated platforms. However, the general advantages of these technologies are highly relevant for the potential development of this compound.

Future prospects in this area include:

Enhanced Safety: Flow chemistry allows for the handling of small volumes of reactive intermediates under controlled conditions, which would be beneficial for the synthesis of sulfur-containing compounds.

Process Optimization: Automated synthesis platforms could be used to rapidly screen reaction conditions (e.g., catalysts, solvents, temperatures) for the synthesis of ethanebis(thioic S-acid) and its derivatives.

On-Demand Generation: Flow reactors could be used to generate ethanebis(thioic S-acid) in situ for immediate use in subsequent reactions, avoiding the need to isolate and store a potentially unstable compound.

Advanced Materials and Nanotechnology Applications

While no specific applications of ethanebis(thioic S-acid) in materials science or nanotechnology have been reported, its structure suggests several potential uses. The ability of the thioic acid groups to bind to metal surfaces makes it an interesting candidate for surface modification and the development of functional materials.

Potential future research directions include:

Self-Assembled Monolayers (SAMs): Ethanebis(thioic S-acid) could be used to form SAMs on gold or other metal surfaces, creating functionalized interfaces for sensors, electronics, or biomedical applications.

Nanoparticle Functionalization: The compound could serve as a capping agent or linker for the synthesis and functionalization of metal nanoparticles, imparting new properties and enabling their use in catalysis or diagnostics.

Polymer Chemistry: Ethanebis(thioic S-acid) could be used as a monomer or cross-linking agent for the synthesis of novel sulfur-containing polymers with interesting optical, electronic, or mechanical properties. A chemical supplier has noted that ethanebis(thioic acid) can be encapsulated within polymer films. cymitquimica.com

Chemically-Oriented Biological Investigations: Insights into Molecular Interactions and Enzyme Active Site Chemistry

There is a lack of biological studies specifically investigating ethanebis(thioic S-acid). The general class of thiocarboxylic acids is known to interact with biological systems, often through the reaction of the thiol group with biological electrophiles or by coordinating to metal ions in metalloenzymes.

Future research could focus on:

Enzyme Inhibition: The ability of ethanebis(thioic S-acid) to chelate metal ions suggests it could be investigated as an inhibitor of metalloenzymes. The two adjacent sulfur atoms might allow for strong binding to the metal center in an enzyme's active site. wikipedia.orgbritannica.com

Probing Active Site Chemistry: As a small, bifunctional molecule, it could be used as a chemical probe to study the structure and reactivity of enzyme active sites, particularly those that bind dicarboxylic acids or contain reactive cysteine residues. nih.govkhanacademy.org

Bioconjugation: The thioic acid groups could potentially be used to link ethanebis(thioic S-acid) to biomolecules, although the reactivity would need to be carefully controlled.

It is important to reiterate that these potential research directions are speculative and based on the general properties of related compounds. Significant foundational research is required to establish the basic synthesis, reactivity, and properties of ethanebis(thioic S-acid) before these more advanced applications can be realized.

Q & A

Q. How to ensure reproducibility in ethanebis(thioic S-acid) synthesis across labs?

- Methodological Answer :

- Standardized protocols : Publish detailed procedures with exact molar ratios, solvent grades, and reaction times.

- Inter-lab validation : Conduct round-robin testing with shared batches of starting materials.

- Open data : Share raw spectral data and chromatograms in public repositories (e.g., Zenodo) .

Q. What controls are essential for validating ethanebis(thioic S-acid)’s enzyme inhibition assays?

- Methodological Answer :

- Positive controls : Use known inhibitors (e.g., auranofin for thioredoxin reductase).

- Negative controls : Include solvent-only and heat-inactivated enzyme samples.

- Internal standards : Spike assays with stable isotopes (e.g., ¹³C-labeled substrates) to monitor recovery rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.